molecular formula C26H23NO7 B2397263 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate CAS No. 859863-73-3

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B2397263
CAS No.: 859863-73-3
M. Wt: 461.47
InChI Key: PNUFDGMDUCOITQ-UHFFFAOYSA-N
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Description

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps. One common method includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . This method yields the desired compound with a high degree of purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in disease pathways, thereby reducing disease progression.

    Modulating signaling pathways: The compound can modulate key signaling pathways, leading to changes in cellular functions and responses.

    Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects that contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
  • 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid

Uniqueness

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-31-23-12-19(26(30)33-3)20(13-24(23)32-2)27-14-16-9-25(29)34-22-11-17(21(28)10-18(16)22)15-7-5-4-6-8-15/h4-13,27-28H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFDGMDUCOITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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